molecular formula C11H14F6N2O4S2 B6310683 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide CAS No. 1456877-99-8

2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide

Cat. No.: B6310683
CAS No.: 1456877-99-8
M. Wt: 416.4 g/mol
InChI Key: YQYJRDAPHZUURB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide typically involves the reaction of 2-methylpyridine with propyl bromide to form 2-methyl-1-propylpyridinium bromide. This intermediate is then reacted with lithium bistrifluoromethylsulfonyl)imide to yield the final product . The reaction conditions usually involve the use of anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound’s high ionic conductivity allows it to facilitate charge transfer processes in electrochemical applications. In biological systems, it can stabilize proteins and other biomolecules through its unique solvation properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide is unique due to its specific combination of a pyridinium cation with a bistrifluoromethylsulfonyl)imide anion. This combination imparts high thermal stability, low volatility, and high ionic conductivity, making it particularly suitable for applications in high-temperature and electrochemical environments .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;2-methyl-1-propylpyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.C2F6NO4S2/c1-3-7-10-8-5-4-6-9(10)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6,8H,3,7H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYJRDAPHZUURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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